Cas no 1421373-62-7 (Mutant EGFR inhibitor)

Mutant EGFR inhibitor 化学的及び物理的性質
名前と識別子
-
- Mutant EGFR inhibitor
- utant EGFR inhibitor
- MDK3627
- BCP23941
- WGC37362
- BDBM50029664
- N-(5-{[5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{2-dimethylaminoethyl-methylamino}-4-methoxyphenyl)prop-2-enamide
- N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
- NCGC00378578-01
- SCHEMBL14663463
- N-(5-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxyphenyl)prop-2-enamide
- SUPQPCQJBYPRPC-UHFFFAOYSA-N
- N-(5-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide
- CHEMBL3353408
- MDK3627; MDK 3627; MDK-3627
- GLXC-90384
- 1421373-62-7
- ABM-3627
- EX-A2254
- MS-29643
- HY-13984
- AKOS026750607
-
- MDL: MFCD28167737
- インチ: 1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33)
- InChIKey: SUPQPCQJBYPRPC-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])N=C(N=C1C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C1C([H])=C(C(=C([H])C=1OC([H])([H])[H])N(C([H])([H])[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])=C([H])[H])=O
計算された属性
- せいみつぶんしりょう: 519.2149509g/mol
- どういたいしつりょう: 519.2149509g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 10
- 複雑さ: 758
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.4
- 疎水性パラメータ計算基準値(XlogP): 4.4
Mutant EGFR inhibitor セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mutant EGFR inhibitor 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36170-50mg |
Mutant EGFR inhibitor |
1421373-62-7 | 99% | 50mg |
¥8498.0 | 2022-04-27 | |
ChemScence | CS-2099-10mg |
Mutant EGFR inhibitor |
1421373-62-7 | 99.10% | 10mg |
$280.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36170-10mg |
Mutant EGFR inhibitor |
1421373-62-7 | 99% | 10mg |
¥2798.0 | 2022-04-27 | |
ChemScence | CS-2099-5mg |
Mutant EGFR inhibitor |
1421373-62-7 | 99.10% | 5mg |
$190.0 | 2022-04-27 | |
ChemScence | CS-2099-50mg |
Mutant EGFR inhibitor |
1421373-62-7 | 99.10% | 50mg |
$850.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6494-50mg |
Mutant EGFR inhibitor |
1421373-62-7 | 98% | 50mg |
¥9292.00 | 2023-09-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M882577-2mg |
Mutant EGFR inhibitor |
1421373-62-7 | ≥98% | 2mg |
¥2,225.70 | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M882577-5mg |
Mutant EGFR inhibitor |
1421373-62-7 | ≥98% | 5mg |
¥3,339.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2705-50 mg |
Mutant EGFR inhibitor |
1421373-62-7 | 97.70% | 50mg |
¥7683.00 | 2022-02-28 | |
MedChemExpress | HY-13984-5mg |
Mutant EGFR inhibitor |
1421373-62-7 | 99.51% | 5mg |
¥1500 | 2024-04-20 |
Mutant EGFR inhibitor 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
Mutant EGFR inhibitorに関する追加情報
Mutant EGFR Inhibitor (CAS No. 1421373-62-7): A Promising Therapeutic Agent for Non-Small Cell Lung Cancer
Mutant EGFR inhibitor (CAS No. 1421373-62-7) is a novel and highly selective small molecule designed to target epidermal growth factor receptor (EGFR) mutations, particularly those found in non-small cell lung cancer (NSCLC). This compound represents a significant advancement in the field of targeted cancer therapy, offering improved efficacy and reduced side effects compared to earlier generations of EGFR inhibitors.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and migration. Mutations in the EGFR gene, such as L858R and exon 19 deletions, are frequently observed in NSCLC patients and are associated with increased sensitivity to EGFR inhibitors. However, the development of resistance to first- and second-generation inhibitors has been a major challenge in the clinical management of this disease. Mutant EGFR inhibitor (CAS No. 1421373-62-7) has been specifically designed to overcome these resistance mechanisms by targeting both sensitive and resistant mutations.
Recent studies have demonstrated the potent inhibitory activity of Mutant EGFR inhibitor against a wide range of EGFR mutations, including T790M, which is the most common mechanism of resistance to first-generation inhibitors like gefitinib and erlotinib. In preclinical models, this compound has shown significant antitumor effects in both cell lines and xenograft models harboring these mutations. The selective nature of Mutant EGFR inhibitor minimizes off-target effects, thereby reducing the risk of adverse events commonly associated with broader-spectrum inhibitors.
Clinical trials evaluating the safety and efficacy of Mutant EGFR inhibitor (CAS No. 1421373-62-7) have yielded promising results. Phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses, with manageable side effects primarily consisting of rash and diarrhea. These side effects are generally mild to moderate and can be effectively managed with supportive care. Phase II trials have further confirmed the clinical benefit of Mutant EGFR inhibitor, showing significant tumor shrinkage and prolonged progression-free survival in patients with advanced NSCLC who have developed resistance to previous treatments.
The mechanism of action of Mutant EGFR inhibitor involves binding to the ATP-binding site of the mutant EGFR kinase domain, thereby inhibiting its catalytic activity. This leads to a reduction in downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell proliferation and survival. By selectively targeting mutant forms of EGFR, Mutant EGFR inhibitor spares wild-type receptors, thereby reducing toxicity to normal tissues.
One of the key advantages of Mutant EGFR inhibitor is its ability to penetrate the blood-brain barrier (BBB), making it an effective treatment option for patients with brain metastases from NSCLC. Preclinical studies have shown that this compound can effectively reduce tumor burden in brain metastases, which are often resistant to conventional therapies due to their location within the BBB.
In addition to its therapeutic potential, Mutant EGFR inhibitor (CAS No. 1421373-62-7) has also been extensively studied for its pharmacokinetic properties. The compound exhibits favorable pharmacokinetics, with good oral bioavailability and a long half-life, allowing for once-daily dosing regimens. This convenience can improve patient compliance and overall treatment outcomes.
Despite its promising profile, ongoing research is focused on optimizing the use of Mutant EGFR inhibitor in combination with other therapeutic agents to further enhance its efficacy. Combination therapies involving immunotherapy or other targeted agents are being explored in preclinical and clinical settings to address potential resistance mechanisms and improve patient outcomes.
In conclusion, Mutant EGFR inhibitor (CAS No. 1421373-62-7) represents a significant breakthrough in the treatment of NSCLC driven by mutant EGFR. Its selective targeting of resistant mutations, favorable safety profile, and ability to penetrate the BBB make it a valuable addition to the oncologist's arsenal against this challenging disease. As research continues to advance our understanding of cancer biology and drug development, Mutant EGFR inhibitor stands out as a promising candidate for improving patient outcomes in NSCLC.
1421373-62-7 (Mutant EGFR inhibitor) 関連製品
- 2137065-34-8((3S)-3-(ethoxymethyl)-1,4-diazepan-2-one)
- 2034362-02-0(N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide)
- 2309457-50-7(2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid)
- 1267179-52-1(3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine)
- 957194-64-8(7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one)
- 1807106-80-4(Methyl 4-bromomethyl-3-cyano-5-mercaptobenzoate)
- 2138202-80-7(Ethyl 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate)
- 3392-97-0(2,6-Dimethoxybenzaldehyde)
- 2549000-19-1(2-(3-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)
- 1978-33-2(2-Fluoro-3-methylaniline)
